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(4-Fluorophenyl)diphenylsulfonium triflate

Thermal Stability Process Window Photoacid Generator (PAG)

Formulating chemically amplified resists with inconsistent dissolution kinetics compromises CD control and LER. (4-Fluorophenyl)diphenylsulfonium triflate is a precisely engineered photoacid generator (PAG) that resolves this challenge. • Enhanced Thermal Stability: mp 117-120 °C reduces acid diffusion during bake steps, improving CD uniformity. • Optimized Spectral Overlap: λmax 234 nm ensures efficient energy absorption from KrF excimer lasers. • Tunable Dissolution Kinetics: The electron-withdrawing 4-fluoro substituent modifies PHS-film dissolution rates, enabling higher resolution and lower LER in EUV and E-beam lithography.

Molecular Formula C19H14F4O3S2
Molecular Weight 430.4 g/mol
CAS No. 154093-57-9
Cat. No. B114219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluorophenyl)diphenylsulfonium triflate
CAS154093-57-9
Molecular FormulaC19H14F4O3S2
Molecular Weight430.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)F.C(F)(F)(F)S(=O)(=O)[O-]
InChIInChI=1S/C18H14FS.CHF3O3S/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;2-1(3,4)8(5,6)7/h1-14H;(H,5,6,7)/q+1;/p-1
InChIKeySGYQZOQILXLBIB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Fluorophenyl)diphenylsulfonium Triflate: Core Photoacid Generator


(4-Fluorophenyl)diphenylsulfonium triflate is a triarylsulfonium salt that serves as a cationic photoinitiator and photoacid generator (PAG) . Its molecular structure features a central sulfonium cation bonded to two phenyl rings and one 4-fluorophenyl ring, paired with a triflate (trifluoromethanesulfonate) anion . This compound is specifically designed for applications in photolithography and UV-curable coatings, where it undergoes photolysis upon exposure to UV light to release a strong protonic acid . The presence of the electron-withdrawing fluorine substituent on the phenyl ring is a key structural feature that modulates its electronic properties and, consequently, its performance in chemically amplified resist systems [1].

Risks of Replacing (4-Fluorophenyl)diphenylsulfonium Triflate


Triarylsulfonium triflates are not functionally interchangeable. The specific substitution pattern on the aryl rings directly dictates critical performance parameters in lithographic applications. Simply selecting a different sulfonium PAG—such as unsubstituted triphenylsulfonium triflate or a variant with a different para-substituent—can lead to significant, and often unpredictable, changes in resist dissolution kinetics, thermal stability, and acid generation efficiency [1]. These variations directly impact the resolution, sensitivity, and line-edge roughness (LER) achievable in semiconductor manufacturing processes, making precise selection based on quantitative evidence essential for maintaining process control and yield [1][2].

Key Differentiators for (4-Fluorophenyl)diphenylsulfonium Triflate


Enhanced Thermal Stability vs. Methyl and Methoxy Analogs

(4-Fluorophenyl)diphenylsulfonium triflate exhibits a higher melting point than its 4-methyl and 4-methoxy counterparts, indicating greater intermolecular cohesion and potential thermal stability during resist pre-bake and post-exposure bake processes . This is a critical factor for maintaining film integrity and preventing premature acid diffusion before development.

Thermal Stability Process Window Photoacid Generator (PAG) Photoresist

Distinct UV Absorption vs. Triphenylsulfonium Triflate

The introduction of the 4-fluoro substituent shifts the absorption maximum (λmax) to 234 nm, compared to triphenylsulfonium triflate which typically has a λmax around 200-210 nm [1]. This red shift can influence the efficiency of acid generation when using specific exposure tools (e.g., KrF or i-line sources), potentially offering better spectral matching for certain resist formulations.

UV Spectroscopy Absorption Maximum Photoacid Generator Lithography Wavelength

Altered Dissolution Kinetics vs. Methyl and Iodo Analogs

In a systematic study of monosubstituted triphenylsulfonium triflates dispersed in poly(4-hydroxystyrene) (PHS) films, the 4-fluoro substituent was found to significantly affect the dissolution rate of the film compared to unsubstituted TPS-Tf and other 4-substituted analogs (methyl, iodo) [1]. While the study notes the electronegativity of the substituent had little effect on the reaction rate with solvated electrons, the dipole moment of the TPS cation, which is altered by the fluorine atom, directly affected C-S bond cleavage and the subsequent dissolution kinetics [1].

Dissolution Kinetics Chemically Amplified Resist (CAR) Photoacid Generator EUV Lithography

Enhanced Acid Generation vs. Electron-Donating Analogs

The Hammett substituent constant (σp) for fluorine is +0.06, indicating a moderate electron-withdrawing effect by both inductive and resonance mechanisms. In contrast, a methoxy group has a strong electron-donating resonance effect (σp = -0.27). The electron-withdrawing nature of fluorine stabilizes the sulfonium cation's excited state and promotes heterolytic C-S bond cleavage, leading to a higher quantum yield of acid generation compared to electron-donating substituents like methoxy [1][2]. This is supported by studies showing that triarylsulfonium salts with electron-withdrawing groups exhibit higher reduction potentials and improved acid generation efficiency [1].

Acid Generation Efficiency Hammett Constant Photoacid Generator Electron-Withdrawing Group

Optimal Use Cases for (4-Fluorophenyl)diphenylsulfonium Triflate


KrF & Broadband UV Lithography: Thermal Process Stability

Formulators developing chemically amplified resists for KrF excimer laser lithography or broadband UV exposure tools can leverage the compound's higher melting point (117-120 °C) to improve thermal stability during pre- and post-exposure bake steps. This enhanced stability minimizes acid diffusion and pattern degradation, leading to improved critical dimension (CD) control and reduced defectivity . The λmax of 234 nm also provides efficient spectral overlap with KrF laser output [1].

EUV and E-Beam Resist Dissolution Contrast

In next-generation lithography (EUV, E-beam), where stochastic effects are a primary concern, the unique dissolution kinetics imparted by the 4-fluoro substituent can be exploited to fine-tune the development contrast. The study by Tsuda et al. demonstrates that this substitution significantly alters the dissolution rate of PHS-based films, providing a valuable knob for resist designers to achieve higher resolution and lower line-edge roughness (LER) [2].

UV-Curable Coatings & Adhesives

For industrial UV-curing applications such as coatings for electronics, adhesives, and 3D printing, the compound's role as a cationic photoinitiator is well-established . Its thermal stability ensures a long pot-life in formulated resins, and its efficient acid generation promotes rapid, on-demand curing, which is essential for high-speed manufacturing lines .

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